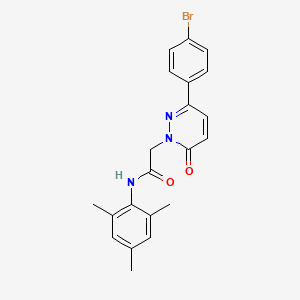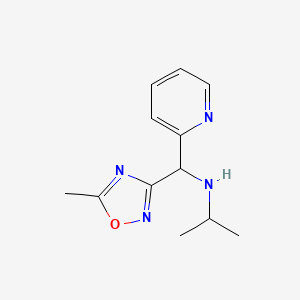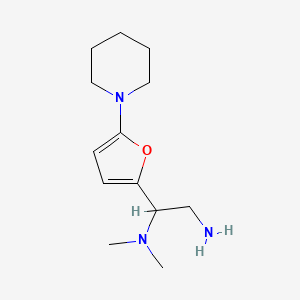
N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine is a complex organic compound that features a piperidine ring, a furan ring, and a diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve hydrogenation, cyclization, and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound features a pyridine ring instead of a furan ring.
N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine: This compound has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
N1,N1-dimethyl-1-(5-(piperidin-1-yl)furan-2-yl)ethane-1,2-diamine is unique due to the presence of both a piperidine and a furan ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-piperidin-1-ylfuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H23N3O/c1-15(2)11(10-14)12-6-7-13(17-12)16-8-4-3-5-9-16/h6-7,11H,3-5,8-10,14H2,1-2H3 |
InChI Key |
BUVSGWYTDCPFRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(O1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


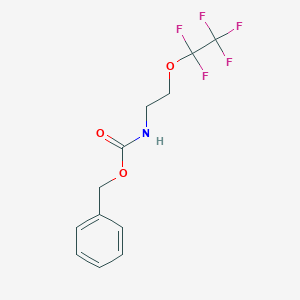
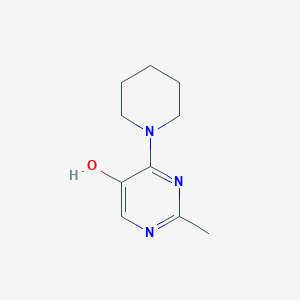
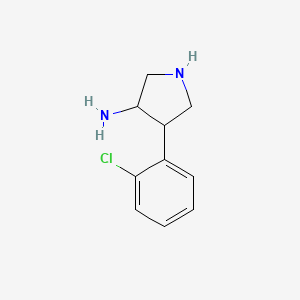

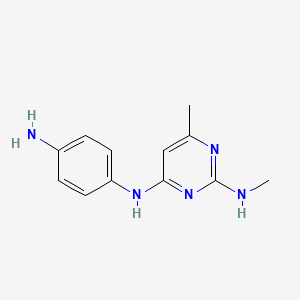
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
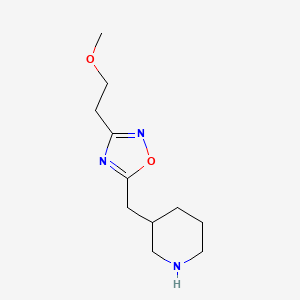
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)

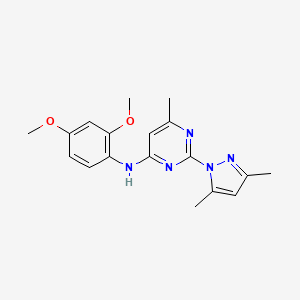
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
